molecular formula C21H21NO2 B2357132 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705064-57-8

8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2357132
CAS No.: 1705064-57-8
M. Wt: 319.404
InChI Key: PTTUFVWETBLFSF-UHFFFAOYSA-N
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Description

The compound 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule that features a benzyloxy group attached to a phenyl ring, which is further connected to an azabicyclo octane structure

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-21(22-18-9-5-10-19(22)13-12-18)17-8-4-11-20(14-17)24-15-16-6-2-1-3-7-16/h1-9,11,14,18-19H,10,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTUFVWETBLFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.

    Attachment to the Phenyl Ring: The phenyl ring with the benzyloxy group is then subjected to a Friedel-Crafts acylation reaction to introduce the methanone group.

    Formation of the Azabicyclo Octane Structure: The final step involves the formation of the azabicyclo octane structure through a series of cyclization reactions, often catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydroxyl derivative.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the azabicyclo octane structure can interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

    (3-(benzyloxy)phenyl)methanone: Lacks the azabicyclo octane structure, making it less complex.

    (3-(benzyloxy)phenyl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (3-(benzyloxy)phenyl)propanoic acid: Contains a propanoic acid group instead of the methanone group.

Uniqueness

8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: is unique due to the presence of the azabicyclo octane structure, which imparts specific steric and electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is part of the azabicyclo[3.2.1]octane family, known for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework with a nitrogen atom and functional groups such as a benzyloxy and benzoyl moiety. Its molecular formula contributes to its unique reactivity and interaction capabilities with biological systems.

Property Details
Molecular FormulaC16_{16}H17_{17}N1_{1}O3_{3}
Molecular WeightApproximately 273.31 g/mol
Structural FeaturesBicyclic nitrogen-containing structure with benzyloxy and benzoyl substituents

The biological activity of 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is primarily attributed to its interactions with various neurotransmitter systems and enzymes:

  • Neurotransmitter Interaction : The compound has been studied for its potential effects on neurotransmitter pathways, particularly in relation to dopamine and serotonin systems.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in critical signaling pathways related to inflammation and cancer progression .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects:

  • Antidepressant Activity : In animal models, compounds similar to 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene have shown potential antidepressant effects by modulating serotonin levels .
  • Analgesic Properties : Research indicates that modifications in the azabicyclo structure can lead to enhanced analgesic properties, making it a candidate for pain management therapies .
  • Neuroprotective Effects : Studies suggest that this compound may provide neuroprotective benefits, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Interaction with Neurotransmitter Systems

A study examining the interaction of azabicyclo compounds with serotonin transporters demonstrated that structural modifications could significantly enhance binding affinity, leading to increased efficacy as antidepressants .

Case Study 2: Inhibition of JAK2/STAT3 Pathway

In vitro studies showed that 8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene effectively inhibited the JAK2/STAT3 pathway in cancer cell lines, suggesting its potential application in cancer therapy .

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